N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic compound that contains an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable oxadiazole precursor. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions . For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols depending on the specific reaction.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimicrobial and anticancer agent
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications
1,3,4-Oxadiazole: Shares similar biological activities but differs in its chemical reactivity and synthesis
Uniqueness: N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
CAS No. |
90839-97-7 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C10H11N3O/c1-13(2)9-5-3-8(4-6-9)10-12-11-7-14-10/h3-7H,1-2H3 |
InChI Key |
XOSWOAONVHPNSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=CO2 |
Origin of Product |
United States |
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